molecular formula C11H10N2O B13135448 [2,3'-Bipyridin]-6'-ylmethanol

[2,3'-Bipyridin]-6'-ylmethanol

Cat. No.: B13135448
M. Wt: 186.21 g/mol
InChI Key: QJOVVMLSWJHZBW-UHFFFAOYSA-N
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Description

[2,3’-Bipyridin]-6’-ylmethanol is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound features a hydroxymethyl group attached to the 6’ position of the 2,3’-bipyridine structure. Bipyridines are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Bipyridin]-6’-ylmethanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses a palladium catalyst to couple a boronic acid derivative of pyridine with a halogenated pyridine . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Another method involves the reduction of a corresponding aldehyde or ketone derivative of bipyridine using a reducing agent such as sodium borohydride or lithium aluminum hydride . This method is advantageous for its simplicity and high yield.

Industrial Production Methods

Industrial production of [2,3’-Bipyridin]-6’-ylmethanol may involve large-scale coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for minimizing by-products and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

[2,3’-Bipyridin]-6’-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.

Major Products Formed

    Oxidation: [2,3’-Bipyridin]-6’-carboxaldehyde or [2,3’-Bipyridin]-6’-carboxylic acid.

    Reduction: [2,3’-Bipyridin]-6’-ylmethane.

    Substitution: Various substituted bipyridines depending on the electrophile used.

Mechanism of Action

The mechanism of action of [2,3’-Bipyridin]-6’-ylmethanol largely depends on its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The hydroxymethyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,3’-Bipyridin]-6’-ylmethanol is unique due to the presence of the hydroxymethyl group, which provides additional functionality compared to other bipyridine derivatives. This functional group allows for further chemical modifications and enhances the compound’s versatility in various applications.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

(5-pyridin-2-ylpyridin-2-yl)methanol

InChI

InChI=1S/C11H10N2O/c14-8-10-5-4-9(7-13-10)11-3-1-2-6-12-11/h1-7,14H,8H2

InChI Key

QJOVVMLSWJHZBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(C=C2)CO

Origin of Product

United States

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